N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide belongs to the naphtho[2,3-b]furan-4,9-dione derivative family. This class of compounds has shown potential as Casein Kinase II (CK2) inhibitors []. CK2 is an enzyme involved in various diseases, notably cancer, making its inhibition a target for therapeutic development.
N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a complex organic compound belonging to the class of naphthofuran derivatives. Its structure features a naphthofuran core, which is notable for its unique combination of functional groups, including a carboxamide. This compound has attracted interest in various scientific fields due to its potential biological and chemical properties.
N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide can be classified as an organic compound within the category of heterocyclic compounds. It is characterized by its specific molecular formula and molecular weight of approximately . The compound's IUPAC name reflects its structural complexity and the presence of multiple functional groups.
The synthesis of N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide typically involves several key steps:
The synthesis can be optimized for industrial production using continuous flow reactors and automated purification techniques to enhance yield and purity .
The molecular structure of N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide can be represented using various chemical notations:
InChI=1S/C18H17NO4/c1-9-12(17(22)19-18(2,3)4)13-14(20)10-7-5-6-8-11(10)15(21)16(13)23-9/h5-8H,1-4H3,(H,19,22)
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NC(C)(C)C
The structure reveals a fused bicyclic system with multiple functional groups that contribute to its reactivity and potential biological activity .
N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or chemical properties.
The mechanism of action for N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects depending on the specific context in which the compound is used .
N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C18H17NO4 |
Molecular Weight | 311.3 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding how the compound behaves in different environments and applications .
N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide has potential applications in various scientific fields:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0